![molecular formula C22H26N4O6S B2484361 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate CAS No. 1396807-56-9](/img/structure/B2484361.png)
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The investigation and development of compounds with complex molecular structures, such as 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate, play a critical role in the advancement of chemical and pharmaceutical sciences. These compounds are often explored for their potential in various applications, including as intermediates in the synthesis of more complex molecules or as potential therapeutic agents due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of compounds closely related to the chemical of interest often involves multi-step organic reactions, starting from basic chemical precursors. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involves the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, followed by characterization using elemental analysis, IR, and 1H NMR spectra, and single-crystal X-ray diffraction (Xue Si-jia, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, which reveals details about the crystal structure, bond lengths, angles, and the overall geometry of the molecule. For instance, the mentioned study by Xue Si-jia (2011) provides a detailed analysis of the crystal structure of a synthesized compound, highlighting its nonplanar geometry and the chair conformation of the piperidine ring.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives or related compounds can lead to the formation of various products with diverse chemical properties. For example, the synthesis and oxidative capabilities of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrate the compound's utility in stoichiometric oxidation reactions (M. Mercadante et al., 2013).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Compositions
- The compound has been utilized in pharmaceutical compositions for therapeutic applications. A study discussed a related compound, highlighting its use in pharmaceutical contexts (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis and Bioactivity
- Novel compounds with similar structures have been synthesized and characterized for their potential bioactivity, including antifungal properties (Xue Si-jia, 2011).
Molecular Design and Inhibitory Properties
- The compound's structure has influenced the development of molecules with specific inhibitory properties. A study illustrates the design of a similar molecule for enhanced solubility and oral absorption, focusing on its inhibitory effects (K. Shibuya et al., 2018).
Enzyme Inhibitory Activities
- Variants of the compound have been synthesized to evaluate their inhibition potential against specific enzymes, contributing to medicinal chemistry synthesis (N. Virk et al., 2018).
Radiosynthesis for Imaging Applications
- The compound has been used in the synthesis of radiolabeled molecules, which are potential agents for imaging specific receptors (Min Wang et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S.C2H2O4/c1-15-14-27-20(22-15)23-19(25)11-24-8-6-18(7-9-24)13-26-12-17-4-2-16(10-21)3-5-17;3-1(4)2(5)6/h2-5,14,18H,6-9,11-13H2,1H3,(H,22,23,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJIIHIPDAZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.